(5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid is a boronic acid derivative with a benzofuran ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . The boronic acid group can be introduced through the reaction of the benzofuran derivative with boronic acid reagents under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome but generally involve mild to moderate temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are typically biaryl compounds .
Wissenschaftliche Forschungsanwendungen
(5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Medicine: May be used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of (5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling reactions . This process facilitates the formation of carbon-carbon bonds, leading to the desired biaryl products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Methoxybenzofuran-2-yl)boronic acid: Similar structure but lacks the 2-oxoethyl group.
2-Benzofuranylboronic acid: Another benzofuran derivative with a boronic acid group.
5-Benzofuranacetic acid, 2-borono-, 5-methyl ester: A related compound with a different ester group.
Uniqueness
(5-(2-Methoxy-2-oxoethyl)benzofuran-2-yl)boronic acid is unique due to the presence of the 2-oxoethyl group, which can influence its reactivity and the types of reactions it can undergo. This structural feature may provide advantages in specific synthetic applications, making it a valuable compound in organic synthesis.
Eigenschaften
Molekularformel |
C11H11BO5 |
---|---|
Molekulargewicht |
234.01 g/mol |
IUPAC-Name |
[5-(2-methoxy-2-oxoethyl)-1-benzofuran-2-yl]boronic acid |
InChI |
InChI=1S/C11H11BO5/c1-16-11(13)5-7-2-3-9-8(4-7)6-10(17-9)12(14)15/h2-4,6,14-15H,5H2,1H3 |
InChI-Schlüssel |
BPBVEIGPYKTPED-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(O1)C=CC(=C2)CC(=O)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.